

In-Depth Technical Guide to Fak-IN-8: A Novel FAK Inhibitor

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Compound of Interest

Compound Name: *Fak-IN-8*

Cat. No.: *B12403655*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Fak-IN-8**, a notable inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is curated for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Properties

Fak-IN-8, also identified as compound 5h in the primary literature, is a potent small molecule inhibitor belonging to the 1,3,4-thiadiazol-2-amide class of compounds. Its discovery and initial characterization were reported by Yang et al. in *Bioorganic & Medicinal Chemistry* in 2012.

Chemical Identifiers:

Identifier	Value
IUPAC Name	N-(5-(3-methoxy-4-(2-morpholinoethoxy)phenyl)-1,3,4-thiadiazol-2-yl)acrylamide
SMILES	C=CC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OCC[N+]3(OCOCC3)[O-])OC
CAS Number	1374959-91-7

Physicochemical Properties:

Property	Value
Molecular Formula	C18H22N4O4S
Molecular Weight	390.46 g/mol
Topological Polar Surface Area	104.1 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	7
LogP (Predicted)	1.85
Solubility	Predicted to be soluble in DMSO.

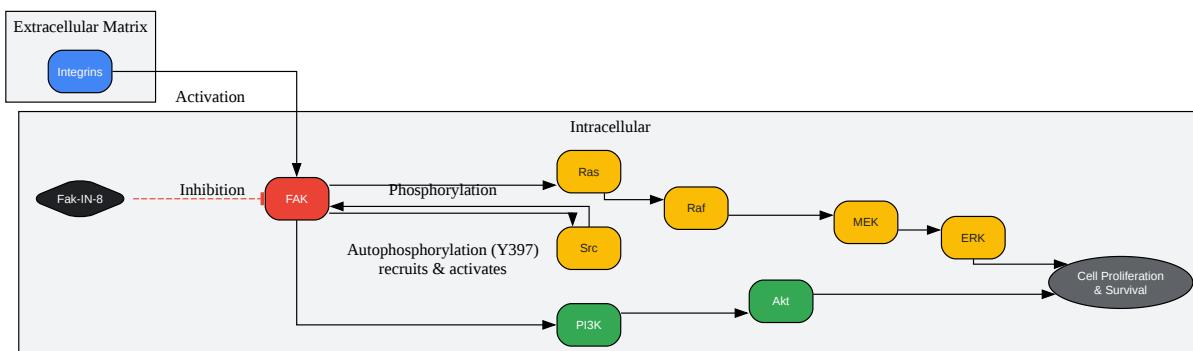
Pharmacological Properties and Mechanism of Action

Fak-IN-8 is a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for anti-cancer drug development.

In Vitro Activity:

Parameter	Value	Cell Line(s)
FAK IC ₅₀	5.32 μM[1]	-
Anti-proliferative IC ₅₀	3.57 μM[1]	MCF-7 (Human breast adenocarcinoma)
Anti-proliferative IC ₅₀	3.52 μM[1]	B16-F10 (Mouse melanoma)

The mechanism of action of **Fak-IN-8** involves the inhibition of FAK's kinase activity, which in turn disrupts downstream signaling pathways essential for cancer cell survival and proliferation.



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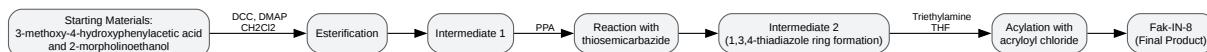
FAK Signaling Pathway and Inhibition by **Fak-IN-8**

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Fak-IN-8**.

Synthesis of **Fak-IN-8 (Compound 5h)**

The synthesis of **Fak-IN-8** is a multi-step process as described by Yang et al. A generalized scheme is presented below. For a detailed, step-by-step protocol, please refer to the original publication.



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Generalized Synthetic Workflow for **Fak-IN-8**

In Vitro FAK Kinase Assay

The inhibitory activity of **Fak-IN-8** against the FAK enzyme was determined using a kinase activity assay.

Materials:

- Recombinant human FAK enzyme
- ATP
- Poly(Glu, Tyr) 4:1 as substrate
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **Fak-IN-8** (dissolved in DMSO)
- 96-well plates
- Plate reader

Protocol:

- Prepare serial dilutions of **Fak-IN-8** in DMSO and then dilute in kinase buffer.
- In a 96-well plate, add the FAK enzyme, the substrate, and the **Fak-IN-8** solution or DMSO (for control).
- Initiate the kinase reaction by adding ATP.

- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
- Calculate the percentage of inhibition for each concentration of **Fak-IN-8** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of **Fak-IN-8** on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

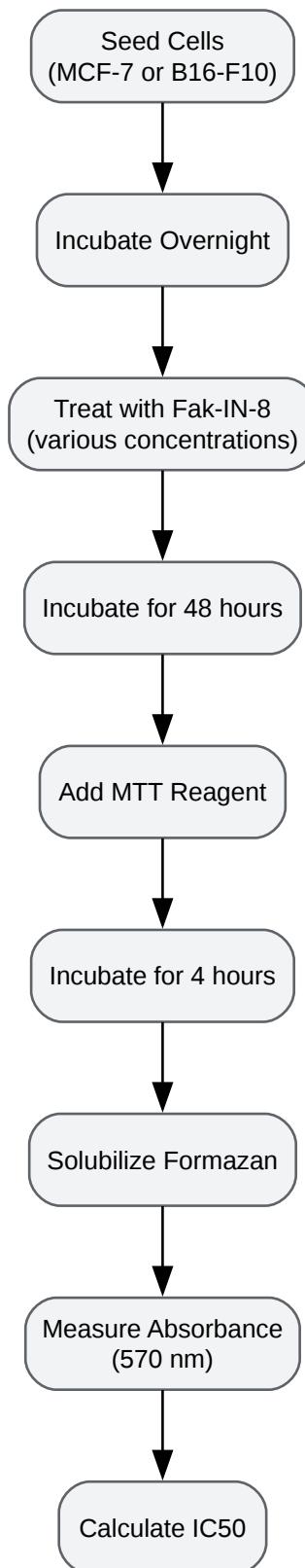
Materials:

- MCF-7 and B16-F10 cell lines
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Fak-IN-8** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of **Fak-IN-8** (typically from 0 to 10 µM) or DMSO as a vehicle control.
- Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

- Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC50 value.

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MTT Assay Experimental Workflow

Conclusion

Fak-IN-8 represents a promising scaffold for the development of novel anti-cancer therapeutics targeting the FAK signaling pathway. Its demonstrated in vitro efficacy against FAK and cancer cell proliferation warrants further investigation, including in vivo studies and lead optimization to enhance potency and pharmacokinetic properties. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of **Fak-IN-8** and related compounds.

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References

- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
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